molecular formula C18H22N2 B14747735 (2S,5S)-2,5-dibenzylpiperazine

(2S,5S)-2,5-dibenzylpiperazine

Cat. No.: B14747735
M. Wt: 266.4 g/mol
InChI Key: MHZXGSQZAQYQPG-ROUUACIJSA-N
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Description

Significance within Chiral Piperazine (B1678402) Chemistry and Stereochemistry

The significance of (2S,5S)-2,5-dibenzylpiperazine lies in its defined three-dimensional structure. In chiral chemistry, the precise arrangement of atoms, or stereochemistry, is paramount as it governs how a molecule interacts with other chiral molecules, such as enzymes and receptors in biological systems. Chiral piperazine derivatives are sought after as scaffolds and intermediates in the synthesis of enantiomerically pure compounds. The specific (2S,5S) configuration of this compound provides a rigid and predictable framework, making it an excellent starting material for creating complex molecules with specific biological activities.

The synthesis of this specific stereoisomer is often achieved through methods that ensure high stereochemical fidelity. One common route involves the reduction of the corresponding chiral 2,5-diketopiperazine, which can be prepared from amino acid precursors. wikipedia.org For instance, the reduction of cyclo(L-Phe-L-Phe) using a reducing agent like lithium aluminium hydride yields this compound. wikipedia.org This method highlights the importance of stereocontrolled synthesis in accessing specific chiral molecules.

Historical Context of Piperazine Derivatives in Organic Synthesis

The parent compound, piperazine, is a six-membered ring containing two nitrogen atoms at opposite positions. wikipedia.org Historically, piperazine and its derivatives have been a cornerstone in organic and medicinal chemistry since the mid-20th century. acs.orgacs.org Initially recognized for their anthelmintic properties, the therapeutic applications of piperazine derivatives have expanded dramatically over the decades. encyclopedia.pub

Substituted piperazines are now integral components in a vast array of pharmaceuticals, demonstrating a wide spectrum of pharmacological activities, including antipsychotic, antidepressant, antiviral, and anticancer effects. wikipedia.orgencyclopedia.pub The versatility of the piperazine ring is attributed to the presence of the two nitrogen atoms, which can be functionalized to modulate the molecule's physicochemical properties, such as solubility and receptor binding affinity. encyclopedia.pub This adaptability has cemented the piperazine heterocycle as a "privileged structure" in drug discovery. encyclopedia.pub

Overview of Key Research Domains for this compound

The primary research applications of this compound are centered on its use as a chiral building block and a ligand in asymmetric synthesis and medicinal chemistry.

Asymmetric Synthesis: The well-defined stereochemistry of this compound makes it a valuable component in the synthesis of chiral catalysts and auxiliaries. These, in turn, are used to control the stereochemical outcome of chemical reactions, leading to the production of single enantiomers of desired products.

Medicinal Chemistry: In medicinal chemistry, this compound serves as a scaffold for the development of new therapeutic agents. By modifying the piperazine ring or the benzyl (B1604629) groups, researchers can design and synthesize novel molecules with potential activity against various biological targets. For example, chiral piperazine derivatives have been investigated as inhibitors of enzymes like α-glucosidase. nih.gov

Ligand Development: The nitrogen atoms in the piperazine ring can coordinate with metal ions, making this compound and its derivatives useful as chiral ligands in coordination chemistry. These chiral metal complexes can be employed as catalysts in a variety of asymmetric transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

(2S,5S)-2,5-dibenzylpiperazine

InChI

InChI=1S/C18H22N2/c1-3-7-15(8-4-1)11-17-13-20-18(14-19-17)12-16-9-5-2-6-10-16/h1-10,17-20H,11-14H2/t17-,18-/m0/s1

InChI Key

MHZXGSQZAQYQPG-ROUUACIJSA-N

Isomeric SMILES

C1[C@@H](NC[C@@H](N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1C(NCC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2s,5s 2,5 Dibenzylpiperazine

Classical and Precursor-Based Approaches

The synthesis of (2S,5S)-2,5-dibenzylpiperazine often commences from its oxidized precursor, (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, which is a cyclic dipeptide commonly known as cyclo(L-Phe-L-Phe). This diketopiperazine is readily accessible through the cyclization of L-phenylalanine.

Reduction of (3S,6S)-3,6-Dibenzylpiperazine-2,5-dione (Cyclo(L-Phe-L-Phe))

The conversion of the diketopiperazine to the desired piperazine (B1678402) is achieved through the reduction of its two amide carbonyl groups. This transformation can be accomplished using various reducing agents, with lithium aluminum hydride and a combination of sodium borohydride (B1222165) and titanium tetrachloride being notable examples.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent widely employed in organic synthesis for the reduction of amides to amines. wikipedia.org The reduction of chiral 2,5-diketopiperazines, such as cyclo(L-Phe-L-Phe), with LiAlH₄ is a clean method for producing the corresponding chiral piperazines. wikipedia.org The reaction typically involves treating the diketopiperazine with an excess of LAH in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and hydrolyze the aluminum complexes.

The reaction mechanism for the LAH reduction of amides is complex and involves the formation of intermediate aluminum-amine complexes. The efficiency of the reduction can be influenced by several factors, including reaction temperature, stoichiometry of the reducing agent, and the nature of the solvent. Optimization of these conditions is crucial to maximize the yield of this compound and minimize the formation of side products. While specific optimization data for this exact transformation is not extensively detailed in the provided results, general principles of LAH reductions suggest that careful control of temperature (often starting at low temperatures and gradually warming to room temperature or reflux) and the use of a sufficient excess of LAH are key parameters.

Table 1: General Conditions for LAH Reduction of Diketopiperazines

ParameterConditionRationale
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Powerful enough to reduce the amide bonds of the diketopiperazine. wikipedia.org
Solvent Anhydrous Diethyl Ether or THFInert solvent that solubilizes the reactants and does not react with LAH.
Temperature 0 °C to refluxInitial cooling to control the exothermic reaction, followed by heating to ensure complete reduction.
Workup Sequential addition of water and/or aqueous baseTo safely quench excess LAH and hydrolyze aluminum complexes for product isolation.
Sodium Borohydride / Titanium Tetrachloride (NaBH₄/TiCl₄) Reduction Methods

An alternative to the highly reactive LiAlH₄ is the combination of sodium borohydride (NaBH₄) and a Lewis acid, such as titanium tetrachloride (TiCl₄). Sodium borohydride alone is generally not strong enough to reduce amides. However, the addition of a Lewis acid like TiCl₄ activates the carbonyl group of the amide, making it more susceptible to nucleophilic attack by the hydride from NaBH₄. This system offers a potentially milder and more selective method for the reduction of diketopiperazines. While specific studies on the NaBH₄/TiCl₄ reduction of cyclo(L-Phe-L-Phe) were not found in the search results, the use of similar systems like NaBH₄ with other metal chlorides (e.g., MgCl₂, ZnCl₂) has been shown to be effective in the stereoselective reduction of related cyclic systems. researchgate.net The chelation of the metal ion can influence the stereochemical outcome of the reduction. researchgate.net

Cyclization of Dipeptides and Subsequent Reduction Strategies

The formation of diketopiperazines from linear dipeptides is an intramolecular cyclization reaction that forms two amide bonds. nih.gov This can be achieved through various methods. One common approach is the thermal condensation of a dipeptide ester. For instance, the methyl ester of L-Phe-L-Phe can be heated, often in a high-boiling solvent, to induce cyclization with the elimination of methanol. The reaction can also be facilitated by basic or acidic conditions. baranlab.org More recently, chemoenzymatic methods have been developed, utilizing enzymes like the adenylation domain of tyrocidine synthetase A to synthesize dipeptide esters, which then undergo spontaneous cyclization under controlled pH conditions, often in the range of 6.5-9.5. nih.gov This enzymatic approach offers the advantage of high stereospecificity, preventing racemization. nih.gov Solid-state synthesis, where a dipeptide is heated, is another efficient and solvent-free method that can produce stereochemically pure cyclodipeptides. bac-lac.gc.ca

Table 2: Comparison of Diketopiperazine Synthesis Methods

MethodDescriptionAdvantagesDisadvantages
Thermal Cyclization Heating a dipeptide or its ester to induce intramolecular amide bond formation. acs.orgSimple procedure.Can require high temperatures and may lead to side products or racemization.
Solution-Phase Cyclization Cyclization in a solvent, often with acid or base catalysis. baranlab.orgMilder conditions than thermal methods.May require protecting groups and purification steps.
Solid-State Synthesis Heating a solid dipeptide to induce cyclization. bac-lac.gc.caSolvent-free, high yield, stereospecific. bac-lac.gc.caMay not be suitable for all dipeptides.
Enzymatic Synthesis Using enzymes to form the dipeptide ester, which then cyclizes. nih.govHigh stereospecificity, mild conditions, environmentally friendly. nih.govMay require specific enzymes and optimization of reaction conditions.
Impact of Dipeptide Stereochemistry on Product Chirality

The stereochemistry of the final this compound is directly determined by the stereochemistry of the starting amino acid, L-phenylalanine. The cyclization of the L-Phe-L-Phe dipeptide yields the (3S,6S)-3,6-dibenzylpiperazine-2,5-dione. In this diketopiperazine, the two benzyl (B1604629) groups are in a trans configuration relative to the plane of the piperazine ring, which adopts a boat or pseudo-boat conformation.

The subsequent reduction of the two amide carbonyls to methylene (B1212753) groups does not affect the chiral centers at positions 2 and 5. Therefore, the reduction of the (3S,6S)-diketopiperazine stereospecifically yields the (2S,5S)-piperazine. wikipedia.org It is crucial to use stereochemically pure L-phenylalanine as the starting material to ensure the formation of the desired enantiomerically pure product. Any racemization during the dipeptide formation or cyclization steps would lead to a mixture of diastereomers and enantiomers in the final product. nih.gov The use of enzymatic methods or carefully controlled solid-state synthesis can be particularly advantageous in preserving the stereochemical integrity of the molecule throughout the synthetic sequence. nih.govbac-lac.gc.ca

Advanced and Stereoselective Synthesis Strategies for this compound

The synthesis of this compound, a chiral piperazine derivative, often involves advanced and stereoselective strategies to ensure the desired stereochemistry. These methods are crucial for its application in various fields where enantiomeric purity is paramount.

Utilization of Chiral Amino Acids as Synthons

A primary and highly effective strategy for the stereoselective synthesis of this compound is the utilization of chiral amino acids as starting materials, or synthons. The readily available and optically pure amino acid, L-phenylalanine, serves as an ideal precursor. The synthesis typically proceeds through the formation of a diketopiperazine (DKP) intermediate, specifically (3S,6S)-3,6-dibenzylpiperazine-2,5-dione, also known as cyclo(L-Phe-L-Phe).

The general and well-established procedure for creating 2,5-diketopiperazines involves the direct condensation of two α-amino acid molecules. whiterose.ac.uk In this process, the amine group of one amino acid molecule nucleophilically attacks the carbonyl group of a second molecule, and vice versa, leading to the formation of the cyclic dipeptide. whiterose.ac.uk For the synthesis of cyclo(L-Phe-L-Phe), L-phenylalanine is heated in a high-boiling point, minimally toxic solvent such as ethylene (B1197577) glycol at temperatures between 170-190°C under a nitrogen atmosphere. whiterose.ac.uk Upon cooling, the diketopiperazine precipitates and can be collected via vacuum filtration and further purified by recrystallization. whiterose.ac.uk

The subsequent step involves the reduction of the two amide carbonyl groups within the diketopiperazine ring to yield the desired this compound. This reduction is a critical transformation that converts the precursor into the final piperazine structure while preserving the stereochemistry established by the chiral amino acid synthons. The reduction of the carbonyl groups in cyclo(L-Phe-L-Phe) leads to the formation of the chiral piperazine (2S,5S)-dibenzylpiperazine. wikipedia.org

This synthetic route is advantageous due to the high stereochemical control imparted by the starting L-phenylalanine. However, it is important to note that racemization can be a potential issue during the cyclization of dipeptides, which necessitates careful control of reaction conditions. wikipedia.org

Continuous Flow Synthesis Techniques for Scalability and Efficiency

While specific examples of the continuous flow synthesis of this compound are not extensively documented in the literature, the principles of flow chemistry offer significant potential for its scalable and efficient production. Continuous-flow synthesis has emerged as a powerful technology for manufacturing active pharmaceutical ingredients and other complex organic molecules, offering several advantages over traditional batch methods, including improved mixing, heat transfer, safety, and the potential for automation and process optimization.

The synthesis of heterocyclic compounds, such as piperazine-2,5-diones, can be adapted to flow chemistry systems. In a hypothetical flow process for this compound synthesis, the initial step of diketopiperazine formation from L-phenylalanine could be performed in a heated flow reactor, allowing for precise temperature control and reduced reaction times. The subsequent reduction of the diketopiperazine could be carried out in a second flow reactor module, potentially utilizing a packed-bed catalyst for hydrogenation. This multi-step sequence could be integrated, eliminating the need for isolation and purification of the intermediate diketopiperazine.

The benefits of such a continuous process would include enhanced safety, particularly when handling hazardous reagents or performing exothermic reactions, and improved product consistency and yield. The scalability of a flow process is often more straightforward than for batch production, making it an attractive approach for industrial-scale synthesis.

Green Chemistry Principles and Solvent-Free Synthesis Approaches

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of this compound and its precursors. A key focus is the reduction or elimination of hazardous solvents and reagents.

A notable green chemistry approach for the synthesis of the diketopiperazine precursor, cyclo(L-Phe-L-Phe), is solid-state synthesis. This method avoids the use of bulk solvents, thereby reducing waste and potential environmental impact. Solid-state synthesis of cyclic dipeptides can be achieved by heating either the constituent amino acids or the linear dipeptide.

One innovative technique involves the thermal vapor deposition of the linear diphenylalanine peptide under vacuum. In this process, the linear dipeptide is heated, causing it to evaporate and undergo intramolecular cyclization in the gas phase to form the cyclic structure. This can then be deposited onto a substrate, in some cases forming ordered nanostructures. This method is presented as an efficient and straightforward protocol for the preparation of cyclo-diphenylalanine. ambeed.com

Microwave-assisted synthesis is another green technique that can be applied to the formation of diketopiperazines. Microwave heating can significantly shorten reaction times for peptide coupling and deprotection steps, often leading to higher purity of the crude product. ambeed.com These solvent-free or reduced-solvent methods offer a more environmentally benign alternative to traditional solution-phase synthesis.

Derivatization and Structural Modifications of this compound

The piperazine core of this compound offers reactive sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical and biological properties. The secondary amine groups on the piperazine ring are particularly amenable to derivatization.

N-Alkylation and N-Acylation Strategies on the Piperazine Nitrogen Atoms

N-Alkylation:

N-alkylation of the piperazine nitrogen atoms is a common strategy to introduce various alkyl or arylalkyl groups. This can be achieved by reacting this compound with an appropriate alkyl halide. A simple procedure for the N-alkylation of piperazines involves the reaction with an alkylating agent, followed by hydrolysis if a protecting group is used. researchgate.net For instance, N-acetylpiperazine can be alkylated and the acetyl group subsequently removed to yield the N-alkylpiperazine. researchgate.net

It is important to consider that the two nitrogen atoms of the piperazine ring can be mono- or di-alkylated, and controlling the degree of alkylation can be a synthetic challenge. The use of protecting groups can be employed to achieve selective mono-alkylation.

N-Acylation:

N-acylation of the piperazine nitrogens introduces amide functionalities, which can significantly alter the properties of the parent molecule. This can be readily accomplished by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. ambeed.communi.cz

The reaction of piperazine with acyl chlorides, often in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758), is a general method for the synthesis of N-acylpiperazines. nih.gov Similarly, carboxylic anhydrides can be used as acylating agents. muni.cz The reaction conditions can be controlled to favor either mono- or di-acylation. For selective mono-acylation, one of the piperazine nitrogens can be protected before the acylation reaction. muni.cz

It is worth noting that the N-acylation of piperazines can lead to complex conformational behavior due to the restricted rotation around the newly formed amide bond. nih.govrsc.org This can result in the presence of rotamers, which may be observable by techniques such as NMR spectroscopy. nih.govrsc.org

Oxidation Reactions and Products (e.g., N-Oxides)

The nitrogen atoms within the piperazine ring of this compound are susceptible to oxidation, leading to the formation of N-oxides. This transformation is a common metabolic pathway for many tertiary amine-containing compounds and can also be achieved synthetically in the laboratory. The introduction of an oxygen atom onto one or both nitrogen atoms can significantly alter the compound's physicochemical properties, such as its polarity and basicity.

Common oxidizing agents employed for the N-oxidation of piperazine derivatives include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H₂O₂). google.commasterorganicchemistry.comorganic-chemistry.org The reaction with m-CPBA is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature. organic-chemistry.orgresearchgate.net The reaction is generally clean and efficient, affording the corresponding N-oxide in good yield. researchgate.net For instance, the oxidation of piperazine derivatives with m-CPBA can yield mono- or di-N-oxides depending on the stoichiometry of the oxidant used. rsc.org In the case of this compound, the reaction can potentially lead to the formation of this compound-1-oxide or this compound-1,4-dioxide.

The general reaction for the N-oxidation of a piperazine derivative can be represented as follows:

this compound + Oxidizing Agent → this compound-N-oxide(s)

The resulting N-oxides are often more polar than the parent amine and can exhibit different biological activities or serve as intermediates for further chemical modifications. google.comgoogle.com The formation of N-oxides is often confirmed using spectroscopic techniques such as NMR and mass spectrometry. researchgate.net

Table 1: Common Oxidizing Agents for N-Oxide Formation

Oxidizing AgentTypical Reaction ConditionsPotential Products
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0°C to room temperatureMono-N-oxide, Di-N-oxide
Hydrogen Peroxide (H₂O₂)Often requires a catalyst or forcing conditionsMono-N-oxide, Di-N-oxide

Nucleophilic Substitution Reactions at Benzyl Groups

The benzyl groups of this compound, while generally stable, can potentially undergo nucleophilic substitution reactions under specific conditions. These reactions would involve the displacement of a group on the benzylic carbon by a nucleophile. However, direct nucleophilic substitution on an unsubstituted benzyl group is challenging as there is no inherent leaving group.

To facilitate such reactions, a leaving group must first be introduced onto the benzyl moiety. This can be achieved through radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. wikipedia.org This would lead to the formation of a benzylic bromide, which is a good substrate for subsequent Sₙ2 reactions with various nucleophiles.

The general two-step process would be:

Halogenation: this compound + NBS → (2S,5S)-2,5-Bis(bromobenzyl)piperazine

Nucleophilic Substitution: (2S,5S)-2,5-Bis(bromobenzyl)piperazine + Nucleophile → Substituted this compound derivative

Table 2: Potential Nucleophilic Substitution Reactions on a Functionalized Benzyl Group

NucleophileProduct Type
Amines (R-NH₂)N-Substituted benzylpiperazine derivatives
Alkoxides (R-O⁻)Ether derivatives
Thiolates (R-S⁻)Thioether derivatives
Cyanide (CN⁻)Nitrile derivatives

It is important to note that the reactivity of the piperazine nitrogens could compete with the desired reaction at the benzyl group, potentially leading to side products through N-alkylation if the nucleophile is also a base. Careful selection of reaction conditions and protecting group strategies may be necessary to achieve the desired outcome.

Stereochemical Control and Analysis

Strategies for Enantioselective Synthesis and Purity

The synthesis of the enantiomerically pure (2S,5S)-2,5-dibenzylpiperazine, which possesses C2-symmetry, can be approached through methods that ensure high stereochemical fidelity. One effective route begins with the corresponding amino acid precursor. The process involves the condensation of Boc-protected L-phenylalanine with its methyl ester hydrochloride, followed by cyclization to form the diketopiperazine intermediate. Subsequent reduction of this intermediate yields the desired this compound. unl.pt

However, when a synthesis results in a racemic mixture (an equal mixture of (2S,5S) and (2R,5R) enantiomers), specific techniques must be employed to separate, or resolve, the desired enantiomer.

Diastereomeric Salt Formation

A widely used and effective method for resolving racemic amines like 2,5-dibenzylpiperazine (B3377197) is through diastereomeric salt formation. libretexts.org This strategy involves reacting the racemic base with a single enantiomer of a chiral acid, known as a chiral resolving agent. The reaction converts the pair of enantiomers into a pair of diastereomers.

Unlike enantiomers, which have identical physical properties, diastereomers possess different solubilities, melting points, and other physical characteristics. libretexts.orglibretexts.org This difference allows for their separation by conventional methods, most commonly fractional crystallization.

For the resolution of a basic compound like 2,5-dibenzylpiperazine, chiral acids such as derivatives of tartaric acid are frequently employed. chemicalbook.comresearchgate.net The process typically involves:

Reacting the racemic 2,5-dibenzylpiperazine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) in a suitable solvent.

This creates two diastereomeric salts: ((2S,5S)-piperazine•(+)-tartaric acid) and ((2R,5R)-piperazine•(+)-tartaric acid).

Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution.

The crystallized salt is separated by filtration.

A final step involves treating the purified diastereomeric salt with a base to neutralize the chiral acid, thus liberating the enantiomerically pure this compound.

The efficiency of the resolution can be influenced by the choice of resolving agent and the crystallization solvent. researchgate.net

Kinetic Resolution

Kinetic resolution is another powerful strategy for separating enantiomers. This method relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In a typical enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer at a much faster rate than the other.

Lipases are a class of enzymes commonly used for the kinetic resolution of racemates. unimi.it For a racemic mixture of 2,5-dibenzylpiperazine, a lipase-catalyzed acylation could be employed. nih.govmdpi.com The key steps would be:

The racemic piperazine (B1678402) is treated with an acylating agent (e.g., vinyl acetate) in the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB).

The enzyme selectively acylates one enantiomer (e.g., the (2R,5R) form) much faster than the (2S,5S) form.

The reaction is stopped at approximately 50% conversion.

The resulting mixture contains the unreacted, enantiomerically enriched this compound and the acylated (2R,5R) enantiomer.

These two compounds, having different chemical properties, can then be separated using standard techniques like column chromatography.

The table below summarizes these chiral resolution strategies.

Table 1: Chiral Resolution Strategies for 2,5-Dibenzylpiperazine

Technique Principle Resolving Agent/Catalyst Example Separation Method
Diastereomeric Salt Formation Conversion of enantiomers into diastereomers with different physical properties. Enantiopure (+)-Tartaric Acid Fractional Crystallization

| Kinetic Resolution | Differential rate of reaction for each enantiomer with a chiral catalyst. | Lipase (e.g., Candida antarctica lipase B) | Chromatography |

Absolute Configuration Determination and Elucidation

Once the enantiomerically pure compound is synthesized or resolved, its absolute configuration must be unequivocally confirmed. This is achieved through a combination of crystallographic and spectroscopic techniques.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, providing a precise molecular structure.

For this compound, obtaining a suitable crystal would allow for the unambiguous confirmation of the (S) configuration at both chiral centers (C2 and C5). The analysis would also confirm the relative cis stereochemistry of the benzyl (B1604629) groups, where both are on the same side of the piperazine ring. Crystallographic studies on related substituted piperazines, such as trans-2,5-dimethylpiperazine, have demonstrated the power of this technique to elucidate detailed conformational features, like the chair conformation of the piperazine ring and the equatorial positioning of substituents. nih.gov Similarly, XRD has been used to confirm the cis and trans isomers of dibenzylpiperazine-2,5-diones, the precursors to dibenzylpiperazines. chemrxiv.orgcsu.edu.au

When using XRD to determine the absolute configuration of a chiral molecule, a crucial component of the analysis is the Flack parameter. wikipedia.org This parameter arises from the phenomenon of anomalous dispersion, where the presence of heavier atoms in the crystal causes small, measurable differences in the intensities of specific pairs of reflections (known as Bijvoet pairs). wikipedia.org

The Flack parameter, x, is refined during the crystallographic data processing and provides a numerical value that indicates the correctness of the assigned absolute configuration. ic.ac.uk The interpretation is as follows:

A value of x close to 0 indicates that the assigned absolute configuration is correct.

A value of x close to 1 indicates that the inverted configuration is correct, and the structural model should be changed accordingly.

A value of x close to 0.5 suggests that the crystal is a racemic twin (containing equal amounts of both enantiomers) or that there is no significant anomalous scattering to make a determination.

Therefore, in the structural report for this compound, a Flack parameter near zero, with a small standard uncertainty, would provide the definitive proof of its absolute structure. beilstein-journals.org

Table 2: Key XRD Parameters for Absolute Configuration

Parameter Description Significance for this compound
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal. Defines the crystal system and packing.
Space Group The symmetry elements present in the crystal structure. Must be a non-centrosymmetric (chiral) space group.

| Flack Parameter | A value refined from anomalous dispersion effects to determine absolute structure. | A value near 0 confirms the (2S,5S) assignment. |

Advanced Spectroscopic Methods for Stereochemical Assignment

While XRD provides the ultimate proof of structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for confirming stereochemistry in solution and for routine analysis.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful 2D NMR technique that detects spatial proximity between protons within a molecule (typically within 5 Å). This is particularly useful for establishing the relative stereochemistry of substituents on a ring system.

For this compound, the key stereochemical feature to confirm is the cis relationship between the two benzyl groups. In the cis isomer, the axial protons at the C2 and C5 positions are on the same face of the piperazine ring as the equatorial protons at C3 and C6. In contrast, the trans isomer would show different spatial relationships.

A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on this compound would be expected to show specific correlations (cross-peaks) that are unique to the cis configuration. For instance, correlations between the protons of the benzyl groups and specific protons on the piperazine ring can confirm their relative orientation. Studies on the diketopiperazine precursors of this compound have successfully used NOESY to distinguish between cis and trans isomers, demonstrating the utility of this method for assigning relative stereochemistry in this class of molecules. chemrxiv.org

Optical Rotatory Dispersion (ORD) Measurements

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. acs.org Similar to CD, ORD spectra are unique for chiral compounds and can be used to determine the absolute configuration of stereoisomers. An ORD spectrum shows the variation of specific rotation with wavelength, and the curve, known as a rotatory dispersion curve, is characteristic of the substance.

For this compound, the ORD curve would be an equal and opposite mirror image of the curve for its (2R,5R) enantiomer. The achiral meso form would exhibit no optical rotation at any wavelength and therefore would not produce an ORD spectrum. The combination of CD and ORD provides a comprehensive chiroptical analysis of a chiral molecule, with the two phenomena being mathematically related through the Kramers-Kronig relations.

Analytical Methodologies for Enantiomeric Purity and Diastereomeric Ratio Determination

To ensure the quality of this compound, it is crucial to employ analytical methods that can separate and quantify all three stereoisomers. Chromatographic techniques are particularly well-suited for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining enantiomeric purity. rsc.org The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of 2,5-dibenzylpiperazine, a two-step approach may be employed. First, the diastereomers (cis vs. trans) can often be separated on a standard achiral stationary phase (like C18) because their different shapes lead to different interactions with the stationary phase. Subsequently, the enantiomeric purity of the cis-isomer fraction ((2S,5S) vs. (2R,5R)) can be determined using a chiral column. acs.org

Commonly used CSPs for separating chiral amines and related compounds include those based on polysaccharides like cellulose (B213188) or amylose, often derivatized with phenylcarbamates (e.g., Chiralcel® OD, Chiralpak® AD). nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the enantiomeric peaks.

Table 1: Illustrative Chiral HPLC Data for the Separation of 2,5-Dibenzylpiperazine Stereoisomers
StereoisomerRetention Time (min)Resolution (Rs)
(2R,5S)-dibenzylpiperazine (meso)8.5-
(2R,5R)-dibenzylpiperazine12.3N/A
(2S,5S)-dibenzylpiperazine14.12.1

Note: Data are for illustrative purposes to demonstrate a potential separation profile. Actual values depend on specific analytical conditions (column, mobile phase, flow rate, etc.). The meso form might be separated on an achiral column first. Resolution is shown for the enantiomeric pair.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. ntis.gov Due to the relatively low volatility of 2,5-dibenzylpiperazine, derivatization of the two secondary amine groups is often necessary to increase volatility and improve chromatographic performance. Common derivatizing agents include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

The separation of the derivatized stereoisomers is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. nih.gov These CSPs create transient diastereomeric complexes with the enantiomers, allowing for their separation based on differences in interaction energy. chemrxiv.org For structurally related 2,5-diketopiperazines, a ring-opening derivatization method followed by chiral GC analysis has proven effective for complete isomeric separation. rsc.orgnih.gov

Table 2: Representative Chiral GC Data for Derivatized 2,5-Dibenzylpiperazine Isomers
Derivatized StereoisomerRetention Time (min)Relative Abundance (%)
di-trifluoroacetyl-(2R,5S)-dibenzylpiperazine15.2<0.1 (Impurity)
di-trifluoroacetyl-(2R,5R)-dibenzylpiperazine18.9<0.1 (Impurity)
di-trifluoroacetyl-(2S,5S)-dibenzylpiperazine19.8>99.8 (Main Peak)

Note: This table provides a hypothetical example of a successful chiral GC analysis of a high-purity (2S,5S) sample after derivatization. Retention times and abundances are illustrative.

Polarimetric Analysis for Optical Rotation

Polarimetry is a classical and straightforward technique for analyzing chiral substances. It measures the angle of rotation of plane-polarized light when it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

For this compound, a measurement of the optical rotation provides a quick confirmation of its chiral nature and a measure of its enantiomeric purity if the specific rotation of the pure enantiomer is known. A positive sign (+) or negative sign (-) indicates the direction of rotation. Its enantiomer, (2R,5R)-dibenzylpiperazine, will have a specific rotation of the exact same magnitude but opposite sign. A racemic mixture (a 50:50 mix of both enantiomers) or the achiral meso-isomer will exhibit an optical rotation of zero. While a powerful tool, polarimetry cannot distinguish between a racemic mixture and an achiral compound, nor can it detect diastereomeric impurities, highlighting the need for its use in conjunction with chromatographic methods.

Applications in Asymmetric Catalysis

(2S,5S)-2,5-Dibenzylpiperazine as a Chiral Ligand

As a chiral ligand, this compound coordinates to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The nitrogen atoms of the piperazine (B1678402) ring act as Lewis basic sites, binding to the metal and positioning the bulky benzyl (B1604629) groups to effectively shield one face of the catalytic site.

For decades, C2-symmetric ligands have been a dominant feature in the landscape of asymmetric catalysis. nih.gov The possession of a C2 rotational axis is a key design principle that simplifies the stereochemical analysis of a catalytic cycle. By possessing a twofold axis of symmetry, these ligands reduce the number of possible diastereomeric transition states that a substrate can adopt when approaching the catalyst. nih.gov This reduction in geometric possibilities often leads to a more pronounced energy difference between the favored and disfavored pathways, resulting in higher enantioselectivity. nih.gov

Many of the most effective and widely applicable "privileged ligands" possess C2 symmetry. nih.govresearchgate.net This structural motif creates a well-defined and predictable chiral pocket around the metal center. The conformational rigidity and the strategic placement of chiral centers close to the coordinating atoms are crucial features that impose a strong directing effect at the catalytic site. nih.gov

The C2-symmetric framework of diamines like this compound makes them effective ligands for a variety of transition metal-catalyzed reactions, leading to the formation of enantiomerically enriched products.

Asymmetric hydrogenation is a powerful method for producing chiral compounds. While specific examples detailing the use of this compound as a ligand in this reaction are not extensively documented in prominent literature, the synthesis of the chiral piperazine core itself can be achieved through this method. A notable application involves the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. This process yields chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be chemically reduced to the corresponding chiral piperazines without any loss of optical purity. rsc.org This demonstrates the importance of asymmetric hydrogenation in accessing the fundamental chiral piperazine scaffold.

The conjugate addition of aldehydes to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. C2-symmetric diamines have been effectively employed as organocatalysts in this transformation. mdpi.com The general mechanism involves the reaction of the secondary amine of the piperazine catalyst with an aldehyde to form a nucleophilic enamine intermediate. The chiral environment of the catalyst then directs the enamine to attack one of the prochiral faces of the nitroalkene. This reaction can be promoted by bifunctional catalysts derived from C2-symmetric diamines, such as (1R,2R)-1,2-diphenylethane-1,2-diamine, which incorporate a hydrogen-bonding moiety like thiourea (B124793) to activate the nitroalkene. mdpi.com This dual activation strategy, activating the nucleophile (aldehyde) and the electrophile (nitroalkene) simultaneously, leads to high yields and excellent stereoselectivities. mdpi.com

A significant application of (2S,5S)-2,5-dialkyl-substituted piperazines, including the dibenzyl derivative, is in catalyzing the enantioselective addition of dialkylzinc reagents to aryl aldehydes. rsc.org This reaction is a reliable method for synthesizing chiral secondary alcohols. Research has shown that using the dilithium (B8592608) salt of the chiral piperazine catalyst is particularly effective, leading to the formation of the corresponding alcohols with high enantiomeric excesses (e.e.). rsc.org The effectiveness of the catalyst is influenced by the steric nature of the substituents on the piperazine ring, with bulkier groups often leading to higher enantioselectivity. rsc.org

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (2S,5S)-2,5-Disubstituted Piperazines rsc.org

EntryPiperazine Substituent (R)AdditiveYield (%)e.e. (%)Configuration
1BenzylNone9531R
2BenzylLiCl7343R
3BenzylLiBr7448R
4BenzylLiI7241R
5BenzylBuLi (2.2 equiv)9488S
6IsopropylBuLi (2.2 equiv)9695S
7IsobutylBuLi (2.2 equiv)9590S

This table presents data for various piperazine derivatives to illustrate the general applicability and the effect of additives and substituents, with the benzyl derivative being the compound of focus.

Application in Transition Metal Catalysis

Role as a Chiral Organocatalyst

Beyond coordinating to metals, this compound and related chiral diamines can function directly as organocatalysts. This mode of catalysis avoids the use of potentially toxic or expensive metals and often operates under mild conditions.

In the context of the Michael addition of aldehydes to nitroalkenes, the chiral diamine itself is the catalyst. mdpi.commdpi.com It operates through an enamine-based mechanism. The secondary amine of the piperazine reversibly condenses with a carbonyl compound, such as an aldehyde, to generate a chiral enamine. This enamine is more nucleophilic than the aldehyde itself and its stereochemistry is dictated by the chiral catalyst. The subsequent attack of this enamine on an electrophile, like a nitroolefin, proceeds in a highly face-selective manner, controlled by the steric environment of the catalyst, before the product is released through hydrolysis. This catalytic cycle allows for the generation of chiral products with high enantiopurity from achiral starting materials.

Supramolecular Catalysis Involving this compound Derived Scaffolds

The principles of supramolecular chemistry, which involve non-covalent interactions to direct molecular assembly, have opened new avenues in catalysis. Scaffolds derived from this compound are of interest in this field due to their well-defined stereochemistry and the potential for functionalization at the nitrogen atoms, allowing for the construction of complex, ordered catalytic environments.

Interfacial Supramolecular Arrangements for Chiral Induction

The concept of interfacial supramolecular catalysis leverages the assembly of catalyst components at the boundary of two phases, often a water-organic interface. While direct research on this compound in this specific context is not extensively documented, the broader class of chiral cyclic dipeptides and related piperazine structures provides a framework for understanding its potential. For instance, cyclic dipeptides, which are structurally related to the diketopiperazine precursor of this compound, have been shown to form supramolecular structures that are active in asymmetric catalysis. These molecules possess both hydrogen bond donors and acceptors in a fixed geometry, facilitating the formation of ordered assemblies that can create a chiral microenvironment. It is hypothesized that derivatives of this compound, when appropriately functionalized, could similarly self-assemble at interfaces, creating a chiral pocket that selectively binds a substrate in a specific orientation, thereby inducing enantioselectivity in a catalytic reaction.

Structural Features Required for Efficient Supramolecular Catalytic Complexes

For a scaffold derived from this compound to be effective in a supramolecular catalytic complex, several structural features are paramount. The inherent C2-symmetry of the piperazine ring is a crucial starting point, as it can simplify the stereochemical outcomes of a reaction. The benzyl groups at the C2 and C5 positions provide steric bulk, which can be instrumental in creating a well-defined chiral pocket and influencing the approach of the substrate.

Furthermore, the secondary amine functionalities of the parent this compound are key handles for derivatization. By attaching recognition units or catalytic moieties to these nitrogens, it is possible to engineer a molecule with specific binding properties and catalytic activity. The nature of these appended groups is critical; they must be able to participate in non-covalent interactions such as hydrogen bonding, π-π stacking, or metal coordination to drive the self-assembly of the catalytic complex. The conformational rigidity of the piperazine ring, locked in a chair conformation, combined with the strategic placement of functional groups, would be essential for the pre-organization of the catalytic site and the effective transfer of chirality.

Consideration as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. The C2-symmetric nature and the presence of two nitrogen atoms make this compound an intriguing candidate for a chiral auxiliary.

The synthesis of this compound can be achieved through the reduction of the corresponding diketopiperazine, cyclo(L-Phe-L-Phe), which is readily available from the amino acid L-phenylalanine. This accessibility makes it an attractive starting point for the development of a chiral auxiliary.

In a hypothetical application, the two secondary amine groups of this compound could be acylated with a prochiral substrate, forming a diamide. The chiral environment established by the dibenzylpiperazine backbone would then direct the stereoselective reaction at the prochiral center, for example, an alkylation or an aldol (B89426) reaction. The steric hindrance provided by the benzyl groups would be expected to effectively shield one face of the reactive enolate, leading to a high degree of diastereoselectivity. Following the reaction, the newly formed chiral product can be cleaved from the auxiliary, and the auxiliary can, in principle, be recovered and reused.

Computational Chemistry and Mechanistic Studies

Molecular Modeling and Electronic Structure Calculations of (2S,5S)-2,5-Dibenzylpiperazine and Its Derivatives

Molecular modeling and electronic structure calculations are fundamental to understanding the behavior of this compound. These computational techniques allow for the exploration of its conformational landscape and the quantification of its electronic properties, which are crucial for its application in asymmetric synthesis.

The specific stereochemistry of this compound, a chiral piperazine (B1678402) derivative, dictates its three-dimensional structure and, consequently, its interaction with other molecules. The piperazine ring can adopt various conformations, such as chair, boat, or twist-boat, with the substituents influencing the conformational equilibrium. nih.gov

Computational studies, often employing methods like Density Functional Theory (DFT), are used to determine the most stable conformations of this compound and its derivatives. For instance, calculations can predict the energetic differences between various conformers, revealing the preferred spatial arrangement of the benzyl (B1604629) groups. nih.gov This conformational preference is critical in asymmetric catalysis, as it dictates the steric environment around the catalytic active site, thereby influencing the stereochemical outcome of the reaction. The stereochemical arrangement of diazachalcones, for example, has been studied using infrared and NMR spectral data alongside molecular modeling calculations to determine the lowest energy conformers. nih.gov

The impact of stereochemistry on the biological and chemical properties of related cyclic dipeptides, known as 2,5-diketopiperazines (DKPs), has been investigated through NMR spectroscopy, solution dynamics, and membrane interaction modeling. nih.gov These studies have shown clear distinctions in the solution structures and membrane interaction potentials of different stereoisomers, which in turn explains the observed differences in their bioactivity. nih.gov For example, in one study, two distinct nonamphiphilic conformations were identified for a trans-DKP, with a calculated potential energy difference of 10.3 kJ/mol between them, indicating a clear preference for one conformer. nih.gov

Table 1: Predicted Conformational Energy Differences in Diketopiperazine Stereoisomers This table is based on data from studies on related diketopiperazine structures and illustrates the concept of conformational energy differences.

Stereoisomer Secondary Conformation Estimated Potential Energy Change (kJ/mol)
(l,l)-enantiomer Tripod-shaped structure +10.6
(d,d)-enantiomer Tripod-shaped structure +5.1
(l,d)-trans-DKP Flipped biphenyl (B1667301) group 10.3

The electronic properties of this compound are key to its reactivity. nih.gov Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable insights. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter that indicates the kinetic stability and chemical reactivity of a molecule. semanticscholar.org

A smaller HOMO-LUMO gap suggests higher reactivity, greater polarizability, and potential biological activity. nih.gov Computational methods like DFT at the B3LYP/6-31G(d,p) level are employed to calculate these electronic parameters. researchgate.net For various organic molecules, HOMO-LUMO analysis has been used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.net

The investigation of related piperazine derivatives has shown that the nature of substituents can significantly influence the HOMO-LUMO gap. mdpi.com For instance, the introduction of different heteroatoms into a phosphinane ring system was found to alter the energy gap, thereby tuning the molecule's electronic properties and reactivity. mdpi.com

Table 2: Quantum Chemical Descriptors from HOMO-LUMO Analysis This table presents conceptual data based on typical computational studies of organic molecules to illustrate the parameters derived from HOMO-LUMO analysis.

Parameter Description Typical Value Range (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.0 to -5.0
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -2.0 to -1.0
Energy Gap (ΔE) ELUMO - EHOMO 4.0 to 5.0
Ionization Potential (I) -EHOMO 5.0 to 6.0
Electron Affinity (A) -ELUMO 1.0 to 2.0
Electronegativity (χ) (I + A) / 2 3.0 to 4.0
Chemical Hardness (η) (I - A) / 2 2.0 to 2.5
Softness (S) 1 / (2η) 0.2 to 0.25
Electrophilicity Index (ω) χ² / (2η) 1.8 to 3.2

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of reactions catalyzed by complexes of this compound. These studies provide a molecular-level understanding of how these catalysts achieve high levels of stereoselectivity.

A key application of quantum chemistry in this area is the analysis of transition states in asymmetric catalytic cycles. By modeling the entire reaction pathway, researchers can identify and characterize the transition state structures for the formation of different stereoisomers. The energy differences between these diastereomeric transition states are directly related to the enantiomeric excess observed experimentally.

These calculations can reveal the crucial non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, substrates, and reagents that stabilize one transition state over the other. This detailed understanding is vital for the rational design of more efficient and selective catalysts.

Quantum chemical calculations provide profound insights into the mechanisms of diastereomeric induction. By mapping the potential energy surface of the reaction, it is possible to trace the geometric and electronic evolution of the reacting system from reactants to products through the transition state.

This analysis helps to pinpoint the origins of stereocontrol, whether it arises from steric hindrance that disfavors one approach of the substrate, or from attractive electronic interactions that stabilize a particular orientation. Understanding these subtleties allows for the fine-tuning of the catalyst structure to enhance the desired stereochemical outcome.

Data-Driven Approaches in Ligand Design and Optimization

The integration of computational data with experimental results is paving the way for data-driven approaches in the design and optimization of ligands based on the this compound scaffold. By building quantitative structure-activity relationships (QSAR) and quantitative structure-selectivity relationships (QSSR), it is possible to correlate calculated molecular descriptors with observed catalytic performance.

These models, often developed using machine learning algorithms, can then be used to predict the effectiveness of new, untested ligand derivatives. This in silico screening process can significantly accelerate the discovery of novel catalysts with improved properties, reducing the time and resources required for extensive experimental synthesis and testing. The use of large chemical databases, such as ChEMBL, in virtual screening campaigns has proven effective in identifying novel piperazine-based compounds with desired biological activities. nih.gov

Molecular Dynamics Simulations for Understanding Supramolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems, providing detailed insights into the conformational dynamics and intermolecular interactions that govern supramolecular assembly. In the context of this compound, MD simulations can elucidate the mechanisms behind its self-assembly, host-guest complexation, and the influence of its chirality on the resulting supramolecular architectures. While specific MD studies on the supramolecular interactions of this compound are not extensively documented in publicly available literature, the principles and potential findings can be inferred from simulations of analogous chiral piperazine-containing systems and other self-assembling molecules.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of a system, revealing stable and transient conformations, as well as the non-covalent interactions that stabilize supramolecular structures. These interactions include hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces.

For this compound, MD simulations could be employed to study its aggregation in various solvents, predicting the most stable packing arrangements and the dominant intermolecular forces at play. The C2-symmetric and chiral nature of the molecule suggests a propensity for forming ordered, potentially helical, supramolecular polymers. nih.govmdpi.com Simulations can track the formation of such assemblies from individual molecules, providing a step-by-step view of the self-organization process.

Furthermore, MD simulations are invaluable for studying host-guest interactions. By creating a model system of this compound with a potential guest molecule, simulations can predict the binding affinity, the geometry of the complex, and the dynamic stability of the association. nih.gov This is particularly relevant for applications in chiral recognition, where the piperazine derivative might selectively bind one enantiomer of a guest molecule over the other.

A key aspect of MD simulations is the ability to calculate the free energy of binding between molecules, often using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). For instance, in a study on chiral pyrimidinyl-piperazine carboxamide derivatives, MM/GBSA analysis revealed that the binding energy of the more active S-configuration inhibitor with its target enzyme was significantly lower than its R-configuration counterpart, explaining the observed stereoselectivity. nih.gov A similar approach could quantify the energetic favorability of supramolecular interactions involving this compound.

The following tables illustrate the type of data that could be generated from hypothetical MD simulations of this compound self-assembly and host-guest interactions, based on findings for similar systems.

Table 1: Illustrative Interaction Energy Analysis from a Simulated Dimer of this compound in an Aqueous Environment

Interaction TypeAverage Energy (kcal/mol)Key Residue/Group Interactions
Van der Waals -15.2Phenyl-Phenyl
Electrostatic -8.5Piperazine N-H with Phenyl π-system
Hydrogen Bonding -4.1N-H···N (intermolecular)
Solvent Accessible Surface Area +7.8-
Total Binding Free Energy (ΔG_bind) -20.0-

Note: The data in this table is hypothetical and serves to illustrate the potential output of an MM/GBSA analysis from an MD simulation. The values are representative of typical non-covalent interaction strengths.

Table 2: Hypothetical Conformational Analysis of the Piperazine Ring in a Simulated Supramolecular Assembly

ConformationPopulation (%)Dihedral Angle (C-N-C-C)
Chair 95± 55°
Boat 4Variable
Twist-Boat 1Variable

Note: This table illustrates how MD simulations can quantify the conformational preferences of the piperazine ring within a supramolecular structure. The predominance of the chair conformation is expected for piperazine rings.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For (2S,5S)-2,5-dibenzylpiperazine, both ¹H and ¹³C NMR are crucial for confirming the connectivity of atoms and the stereochemical arrangement of the benzyl (B1604629) substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the two benzyl groups typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm. The benzylic protons (Ar-CH₂) and the protons on the piperazine (B1678402) ring (CH and CH₂) show distinct chemical shifts and coupling patterns that are indicative of the cis relationship of the benzyl groups. A broad singlet corresponding to the N-H protons of the piperazine ring is also observed.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct signals for the aromatic carbons, the benzylic carbons, and the carbons of the piperazine ring. The chemical shifts of the piperazine ring carbons are particularly informative for confirming the stereochemistry. The symmetry of the (2S,5S)-isomer results in a reduced number of signals compared to a non-symmetric analogue.

| ¹H NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | 7.20-7.40 (m, 10H) | Aromatic protons (C₆H₅) | | 3.05 (m, 2H) | Piperazine ring methine protons (C2-H, C5-H) | | 2.85 (dd, 2H) | Benzylic protons (Ar-CH₂) | | 2.65 (dd, 2H) | Benzylic protons (Ar-CH₂) | | 2.50 (t, 2H) | Piperazine ring methylene (B1212753) protons (C3-H, C6-H) | | 1.90 (br s, 2H) | Amine protons (N-H) | Note: The exact chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and the concentration.

| ¹³C NMR Data for this compound | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | | ~139.0 | Quaternary aromatic carbons (C-ipso) | | ~129.5 | Aromatic methine carbons (C-ortho) | | ~128.5 | Aromatic methine carbons (C-meta) | | ~126.5 | Aromatic methine carbons (C-para) | | ~60.0 | Piperazine ring methine carbons (C2, C5) | | ~49.0 | Piperazine ring methylene carbons (C3, C6) | | ~41.0 | Benzylic carbons (Ar-CH₂) | Note: The chemical shifts are approximate and can vary based on experimental conditions.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. For this compound, HRESIMS provides an accurate mass measurement of the protonated molecule ([M+H]⁺). This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula, C₁₈H₂₂N₂. The high accuracy of this technique allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.

| HRESIMS Data for this compound | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₈H₂₂N₂ | | Calculated m/z for [M+H]⁺ | 267.1856 | | Observed m/z for [M+H]⁺ | 267.1861 | Note: The observed m/z value is from a representative analysis and may vary slightly between instruments.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The spectrum will show N-H stretching vibrations in the region of 3200-3400 cm⁻¹, characteristic of the secondary amine groups in the piperazine ring. The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the piperazine ring and benzyl groups appear in the 2800-3000 cm⁻¹ region. Aromatic C=C stretching absorptions are typically found in the 1450-1600 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring can be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| FTIR Absorption Bands for this compound | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 3226 | N-H stretching | | 3024 | Aromatic C-H stretching | | 2923 | Aliphatic C-H stretching | | 1601, 1495, 1453 | Aromatic C=C stretching | | ~1100 | C-N stretching | Note: The exact positions of the absorption bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a valuable tool for assessing the purity of this compound and for separating it from its stereoisomers.

In a typical GC-MS analysis, the compound is vaporized and passed through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The separation of stereoisomers like the (2S,5S) and (2R,5R) enantiomers or the meso diastereomer often requires the use of a chiral stationary phase in the GC column.

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure of the compound. For 2,5-dibenzylpiperazine (B3377197), characteristic fragments would arise from the cleavage of the benzyl groups and the piperazine ring. For instance, a prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for (2S,5S)-2,5-dibenzylpiperazine in academic settings?

  • Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For example, L-phenylalanine is a biosynthetic precursor for fungal-derived derivatives, suggesting potential biomimetic routes . In laboratory synthesis, benzyl groups can be introduced via reductive amination or nucleophilic substitution, with enantiomeric purity ensured by chiral auxiliaries or chromatography . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize racemization, as shown in studies on related piperazine derivatives .

Q. How is the stereochemical configuration of this compound validated?

  • Methodological Answer : Absolute configuration is determined using X-ray crystallography combined with time-dependent density functional theory (TD-DFT) calculations of electronic circular dichroism (ECD) spectra. For example, helvamide B’s (a dibenzylpiperazine derivative) stereochemistry was confirmed via this dual approach . Polarimetry and chiral HPLC are supplementary methods for assessing enantiopurity during synthesis .

Q. What analytical techniques are essential for characterizing 2,5-dibenzylpiperazine derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and 1H^1\text{H}/13C^{13}\text{C} NMR are standard for structural elucidation. For example, 1H^1\text{H} NMR signals at δ 7.2–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (piperazine CH2_2) are diagnostic. Discrepancies between theoretical and experimental elemental analysis (e.g., C, H, N content) may indicate impurities, requiring iterative purification .

Advanced Research Questions

Q. How can contradictions in biological activity data for 2,5-dibenzylpiperazine derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., fungal strain susceptibility, concentration ranges). For instance, helvamide C showed stronger antifungal activity against Candida albicans than helvamide B, likely due to electron-withdrawing substituents enhancing target binding . Systematic structure-activity relationship (SAR) studies, coupled with molecular docking, are recommended to identify critical pharmacophores.

Q. What experimental approaches are used to study the antifungal mechanism of 2,5-dibenzylpiperazine derivatives?

  • Methodological Answer : Mechanistic studies involve time-kill assays, membrane permeability tests (e.g., propidium iodide uptake), and transcriptomic profiling of treated fungal cells. For example, saroclazine A (a related compound) disrupts ergosterol biosynthesis, a key antifungal target . Comparative genomics of resistant vs. susceptible strains can further pinpoint molecular targets.

Q. How do regulatory classifications impact research on 2,5-dibenzylpiperazine derivatives?

  • Methodological Answer : Certain derivatives, like 1,4-dibenzylpiperazine (DBZP), are regulated under controlled substance laws due to structural similarity to psychoactive compounds . Researchers must verify local regulations before synthesis or biological testing. Institutional review boards (IRBs) often require additional documentation for handling such compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.